2,3-Dimethylimidazo[1,2-a]pyridin-8-amine
Overview
Description
2,3-Dimethylimidazo[1,2-a]pyridin-8-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This class of compounds is known for its wide range of applications in medicinal chemistry, particularly due to its biological activities. The structure of this compound consists of a fused bicyclic system with an imidazole ring fused to a pyridine ring, and it has two methyl groups at the 2 and 3 positions.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine analogues, to which this compound belongs, have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Mode of Action
It’s known that the imidazo[1,2-a]pyridine class of compounds can exhibit significant activity against various diseases, including multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Pharmacokinetics
It’s known that certain imidazo[1,2-a]pyridine compounds have shown good microsomal stability .
Result of Action
It’s known that certain imidazo[1,2-a]pyridine compounds have shown significant inhibitory potency .
Action Environment
It’s known that the synthesis of imidazo[1,2-a]pyridines can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylimidazo[1,2-a]pyridin-8-amine can be achieved through various synthetic routes One common method involves the cyclization of appropriate precursors under acidic or basic conditions For example, the reaction of 2-aminopyridine with acetone in the presence of an acid catalyst can lead to the formation of the imidazo[1,2-a]pyridine core
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylimidazo[1,2-a]pyridin-8-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are introduced or replaced. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkane derivatives. Substitution reactions can lead to the formation of various substituted imidazo[1,2-a]pyridine derivatives with different functional groups.
Scientific Research Applications
2,3-Dimethylimidazo[1,2-a]pyridin-8-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including tuberculosis and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
2,3-Dimethylimidazo[1,2-a]pyridin-8-amine can be compared with other similar compounds in the imidazo[1,2-a]pyridine class, such as:
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its anti-tuberculosis activity.
Imidazo[1,2-a]pyrimidine: Recognized for its wide range of applications in synthetic chemistry and medicinal chemistry.
Imidazo[1,2-a]pyridine analogues: Studied for their potential as antituberculosis agents and other therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from other compounds in the same class.
Biological Activity
2,3-Dimethylimidazo[1,2-a]pyridin-8-amine (DMIP) is a heterocyclic compound known for its diverse biological activities. This article examines its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
DMIP is characterized by its imidazo[1,2-a]pyridine structure, featuring two methyl groups at the 2 and 3 positions and an amino group at the 8 position. Its molecular formula is with a molecular weight of approximately 162.19 g/mol. The unique structural arrangement contributes to its chemical reactivity and biological activity.
Biological Activities
Research indicates that DMIP exhibits a wide range of biological activities:
- Antibacterial Activity : DMIP and its derivatives have shown effectiveness against various gram-positive and gram-negative bacteria. For instance, derivatives synthesized from DMIP displayed minimum inhibitory concentrations (MICs) as low as 12.5 μg/mL against Mycobacterium tuberculosis.
- Antiviral Properties : Studies have identified DMIP derivatives as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs), demonstrating significant antiviral activity against HIV-1 .
- Antiparasitic and Anti-inflammatory Effects : The compound has also been investigated for its antiparasitic properties and ability to modulate inflammatory responses, suggesting potential applications in treating parasitic infections and inflammatory diseases.
The biological activity of DMIP is attributed to its interaction with various biological macromolecules:
- Enzyme Interactions : DMIP may interact with cytochrome P450 enzymes, affecting metabolic pathways and influencing drug metabolism.
- Cell Signaling Pathways : It has been reported to modulate key signaling pathways such as MAPK/ERK, which are crucial for regulating gene expression and cellular responses.
Antibacterial Efficacy
A study by Jadhav et al. (2016) synthesized derivatives of DMIP and evaluated their antibacterial properties against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited moderate to good antituberculosis activity, with MIC values highlighting their potential as new therapeutic agents against resistant strains.
Antiviral Activity
In a screening of small molecule libraries for HIV-1 inhibitors, a compound containing the DMIP scaffold was identified as a potent NNRTI. This compound demonstrated high efficacy in inhibiting HIV replication in vitro, highlighting the therapeutic potential of DMIP in antiviral drug development .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2,3-dimethylimidazo[1,2-a]pyridin-8-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-6-7(2)12-5-3-4-8(10)9(12)11-6/h3-5H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUABNJRTRJMMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=C(C2=N1)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619217 | |
Record name | 2,3-Dimethylimidazo[1,2-a]pyridin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119858-51-4 | |
Record name | 2,3-Dimethylimidazo[1,2-a]pyridin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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